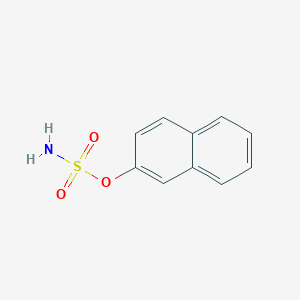
Naphthalen-2-yl sulfamate
Übersicht
Beschreibung
Naphthalen-2-yl sulfamate is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Palladium-Catalyzed C–N Cross-Coupling Reactions
Naphthalen-2-yl sulfamate participates in Pd-catalyzed amination with diverse nitrogen nucleophiles. A Pd/PCyp<sub>2</sub>Ar<sup>Xyl2</sup> system efficiently couples this compound with:
-
Anilines (e.g., N-phenylnaphthalen-1-amine, 97% yield)
-
Heteroarylamines (2-aminopyridine, 3-aminopyridine, 2-aminopyrimidine)
-
N-Heterocycles (pyrrole, pyrazole, carbazole)
Key Reaction Conditions:
Mechanistic Insight : DFT calculations confirm oxidative addition of the sulfamate as the rate-determining step, proceeding via a cationic Pd pathway in polar protic media .
Nickel-Catalyzed Suzuki–Miyaura Coupling
Ni-based systems enable biaryl synthesis from this compound and aryl boronic acids. The dppfNi<sup>II</sup>(o-tol)(Cl) precatalyst achieves near-quantitative yields under mild conditions:
Representative Substrates and Yields:
Activation Pathway : The Ni<sup>II</sup> precatalyst rapidly undergoes transmetalation and reductive elimination to generate active Ni<sup>0</sup> species, enabling efficient C–C bond formation .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The sulfamate group facilitates triazole synthesis via click chemistry. For example:
-
6-(1-Phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives are synthesized using Cu(I) catalysis.
-
Yields exceed 85% under optimized conditions (CuI, Et<sub>3</sub>N, DMF, 60°C) .
Application : These triazole-sulfamate hybrids exhibit potent steroid sulfatase inhibition (IC<sub>50</sub> values as low as 15.97 nM) .
Hydrolysis and Substitution Reactions
This compound undergoes hydrolysis under acidic or enzymatic conditions to release naphthalen-2-ol and sulfate byproducts. This reactivity is exploited in prodrug design:
| Condition | Product | Application |
|---|---|---|
| Acidic (H<sub>3</sub>O<sup>+</sup>) | Naphthalen-2-ol + HSO<sub>4</sub><sup>−</sup> | Drug delivery |
| Enzymatic (sulfatases) | Bioactive naphthol derivatives | Cancer therapy |
Eigenschaften
CAS-Nummer |
57651-04-4 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
naphthalen-2-yl sulfamate |
InChI |
InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) |
InChI-Schlüssel |
GQQGUUOAPRUTQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














